REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([OH:10])=O.F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)[N:20]1[CH2:24]CC[CH2:21]1.CNC.C(N(C(C)C)CC)(C)C>C(#N)C>[CH3:21][N:20]([CH3:24])[C:8]([C:4]1[S:5][CH:6]=[CH:7][C:3]=1[O:2][CH3:1])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
COC1=C(SC=C1)C(=O)O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1
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Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
After stirred for 1.5 day
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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the mixture was concentrated under reduced pressure to a yellow oil, which
|
Type
|
CUSTOM
|
Details
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was purified by preparative TLC (CH2Cl2-MeOH=40:1)
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Type
|
EXTRACTION
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Details
|
The silica was extracted with CH2Cl2 and methanol
|
Type
|
FILTRATION
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Details
|
the extracts were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
|
Type
|
CUSTOM
|
Details
|
was further dried on high vacuum
|
Reaction Time |
1.5 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1SC=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 193.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |